1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reports an efficient eco-friendly microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted1,2,3-triazole isomer .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR, NMR, MS spectral data, and X-ray diffraction . For instance, the crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone involved the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .Scientific Research Applications
Synthesis and Potential as Pharmaceutical Agents
Several studies have focused on the synthesis of compounds structurally related to "1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one" and evaluating their potential as pharmaceutical agents. For instance, compounds with piperazine and thiazole structures have been synthesized for their potential anti-inflammatory and antimicrobial activities. One study synthesized a set of compounds and evaluated their in-vitro anti-inflammatory activity using the HRBC membrane stabilization method, finding that some synthesized compounds showed significant activity (Ahmed, Molvi, & Khan, 2017)(Ahmed, Molvi, & Khan, 2017).
Antimicrobial Applications
Research into new antimicrobial agents remains a critical area due to the increasing resistance to existing drugs. Compounds containing piperazine and thiazole moieties have been investigated for their antimicrobial properties. One study synthesized new urea and thiourea derivatives of piperazine doped with Febuxostat, showing promising antiviral and antimicrobial activities against selected strains (Reddy et al., 2013)(Reddy et al., 2013).
Corrosion Inhibition
The compound and its analogs have also been investigated for applications beyond biomedical research, such as their potential as corrosion inhibitors. A study explored the inhibitive action of synthesized benzimidazole derivatives, including compounds with piperazine substitutions, on the corrosion of N80 steel, demonstrating significant efficiency in preventing corrosion (Yadav et al., 2016)(Yadav et al., 2016).
Synthesis and Characterization
Efforts in synthesizing and characterizing new compounds with potential therapeutic applications continue to be a focal point of chemical research. Studies have detailed the synthesis routes and biological activity evaluation of novel derivatives, highlighting their potential in drug development and other applications. For example, the synthesis and characterization of novel amide and urea derivatives of thiazol-ethylamines demonstrated activity against Trypanosoma brucei rhodesiense, offering insights into new treatment avenues for trypanosomiasis (Patrick et al., 2016)(Patrick et al., 2016).
Mechanism of Action
Future Directions
The future directions in the research of similar compounds involve the design and synthesis of novel derivatives with enhanced biological activity. For instance, the development of single molecular frameworks of enhanced biological activity through molecular hybridization approach by the combination of two or more pharmacophores with complementary medicinal potentialities .
properties
IUPAC Name |
1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-15(26-16-7-4-3-5-8-16)20(25)23-11-13-24(14-12-23)21-22-19-17(27-2)9-6-10-18(19)28-21/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWSJHFNJYAETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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